N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide
CAS No.: 922135-98-6
Cat. No.: VC4596859
Molecular Formula: C15H14N2O4S
Molecular Weight: 318.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922135-98-6 |
|---|---|
| Molecular Formula | C15H14N2O4S |
| Molecular Weight | 318.35 |
| IUPAC Name | N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)methanesulfonamide |
| Standard InChI | InChI=1S/C15H14N2O4S/c1-17-12-5-3-4-6-14(12)21-13-8-7-10(16-22(2,19)20)9-11(13)15(17)18/h3-9,16H,1-2H3 |
| Standard InChI Key | KJRWCQDRLZBADI-UHFFFAOYSA-N |
| SMILES | CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C |
Introduction
N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxazepin-2-yl)methanesulfonamide is a complex organic compound belonging to the dibenzo[b,f]oxazepine class. This compound features a unique combination of functional groups, including a methanesulfonamide moiety attached to the dibenzo[b,f]oxazepine core. The presence of these functional groups suggests potential applications in medicinal chemistry, particularly due to its structural similarity to other biologically active compounds within the same class.
Synthesis Methods
The synthesis of N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxazepin-2-yl)methanesulfonamide typically involves multi-step organic reactions. A common approach includes the preparation of the dibenzo[b,f]oxazepine core through reactions such as nitration, reduction, and cyclization. The methanesulfonamide group can be introduced in a subsequent step using appropriate reagents and conditions.
| Step | Reaction Type | Conditions |
|---|---|---|
| 1 | Nitration | Acidic conditions |
| 2 | Reduction | Catalytic hydrogenation |
| 3 | Cyclization | High temperature, catalyst |
| 4 | Sulfonamide Formation | Methanesulfonyl chloride, base |
Biological Activity and Potential Applications
While specific biological activity data for N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxazepin-2-yl)methanesulfonamide are not readily available, compounds within the dibenzo[b,f]oxazepine class have shown potential in various therapeutic areas, including antimicrobial and anticancer applications. The structural features of this compound suggest it could interact with biological targets in a manner similar to other oxazepine derivatives.
| Potential Application | Basis for Interest |
|---|---|
| Antimicrobial Activity | Structural similarity to known antimicrobial agents |
| Anticancer Activity | Potential for interaction with cellular targets |
Comparison with Similar Compounds
Similar compounds within the dibenzo[b,f]oxazepine class include 4-isopropoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxazepin-2-yl)benzamide and 4-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxazepin-2-yl)benzamide. These compounds share the dibenzo[b,f]oxazepine core but differ in their substituents, which can affect their biological activity and chemical properties.
| Compound | Substituents | Potential Applications |
|---|---|---|
| 4-isopropoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxazepin-2-yl)benzamide | Isopropoxy, benzamide | Antimicrobial, anticancer |
| 4-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxazepin-2-yl)benzamide | Fluorine, benzamide | Medicinal chemistry, pharmacology |
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